molecular formula C14H18O4 B11726076 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B11726076
M. Wt: 250.29 g/mol
InChI Key: VCAZQPBYIAVQMQ-UHFFFAOYSA-N
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Description

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of cinnamic acid, characterized by the presence of ethoxy and propoxy groups on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: Electrophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 3-(3-ethoxy-4-propoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-ethoxy-4-propoxyphenyl)propanoic acid.

    Substitution: Formation of halogenated derivatives such as 3-(3-ethoxy-4-bromopropoxyphenyl)prop-2-enoic acid.

Scientific Research Applications

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: (trans-Ferulic acid)

    3-(4-hydroxyphenyl)prop-2-enoic acid: (p-Coumaric acid)

Uniqueness

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

VCAZQPBYIAVQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC

Origin of Product

United States

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